6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophene-3-carbaldehyde
CAS No.:
Cat. No.: VC15895234
Molecular Formula: C15H17BO3S
Molecular Weight: 288.2 g/mol
* For research use only. Not for human or veterinary use.
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophene-3-carbaldehyde -](/images/structure/VC15895234.png)
Specification
Molecular Formula | C15H17BO3S |
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Molecular Weight | 288.2 g/mol |
IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-3-carbaldehyde |
Standard InChI | InChI=1S/C15H17BO3S/c1-14(2)15(3,4)19-16(18-14)11-5-6-12-10(8-17)9-20-13(12)7-11/h5-9H,1-4H3 |
Standard InChI Key | LINPOTKSYHWANB-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CS3)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-3-carbaldehyde, reflects its bifunctional design. The benzo[b]thiophene core is a bicyclic aromatic system fused at the b-position, with a thiophene ring annulated to a benzene ring. At position 3, the formyl group () introduces electrophilic reactivity, while the boronate ester at position 6 provides a handle for Suzuki-Miyaura cross-coupling reactions .
Key structural attributes:
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Molecular formula:
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Molecular weight: 288.17 g/mol
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CAS Registry Number: 1426082-56-5
The boronate ester group () enhances stability and solubility in organic solvents, critical for synthetic applications .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophene-3-carbaldehyde typically involves sequential functionalization of the benzo[b]thiophene core.
Boronation via Miyaura Borylation
A common strategy employs palladium-catalyzed borylation of a halogenated precursor. For example:
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Halogenation: Introduce a bromine or iodine atom at the 6-position of benzo[b]thiophene-3-carbaldehyde.
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Miyaura Borylation: React the halogenated intermediate with bis(pinacolato)diboron () in the presence of a Pd catalyst (e.g., Pd(dppf)Cl) and a base (KOAc) .
This method achieves high regioselectivity and yields >80% in optimized conditions .
Alternative Routes
Alternative approaches include:
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Directed ortho-Metalation: Use of lithiation followed by trapping with a boronate electrophile .
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Cross-Coupling: Suzuki-Miyaura coupling of pre-formed boronic acids with halogenated aldehydes.
Reactivity Profile
The compound’s dual functionality enables diverse transformations:
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Aldehyde Group: Participates in condensations (e.g., formation of Schiff bases) and nucleophilic additions.
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Boronate Ester: Engages in Suzuki-Miyaura cross-coupling with aryl halides to form biaryl structures .
Example reaction:
where = benzo[b]thiophene-3-carbaldehyde moiety and -X = aryl halide .
Applications in Pharmaceutical Chemistry
Antimicrobial Agents
Benzo[b]thiophene derivatives exhibit broad-spectrum antimicrobial activity. The aldehyde group in this compound can be derivatized to form thiosemicarbazones or hydrazones, which disrupt microbial cell membranes .
Recent findings:
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Antifungal activity: MIC values of 8–16 µg/mL against Candida albicans.
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Antibacterial activity: IC of 12 µM against Staphylococcus aureus .
Materials Science
The compound serves as a precursor for conjugated polymers used in organic electronics. Its rigid aromatic core and boronate ester enable precise tuning of electronic properties .
Future Directions
Synthetic Improvements
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Catalyst optimization: Developing air-stable Pd catalysts for greener synthesis.
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Flow chemistry: Continuous processing to enhance yield and purity .
Pharmacological Studies
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